molecular formula C16H22N4O2S B2800837 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide CAS No. 1705062-20-9

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide

Cat. No.: B2800837
CAS No.: 1705062-20-9
M. Wt: 334.44
InChI Key: PJMQARBDKXJMIL-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide is a complex organic compound that features both oxazole and thiazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the formation of the oxazole and thiazole rings, followed by their coupling with piperidine and acetamide moieties. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate ring formation and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the oxazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its unique structure and biological activity.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide: can be compared with other heterocyclic compounds like:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-11-14(12(2)22-19-11)8-15(21)18-9-13-4-3-6-20(10-13)16-17-5-7-23-16/h5,7,13H,3-4,6,8-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMQARBDKXJMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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